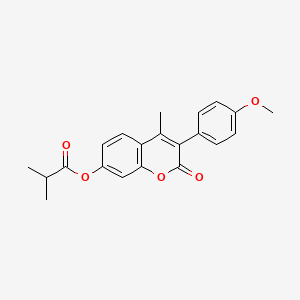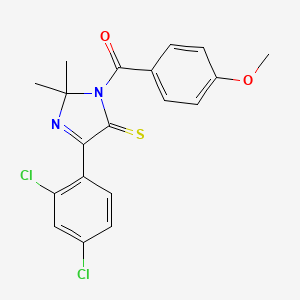
3-(4-chlorophenyl)-4-methyl-7-(2-oxopropoxy)-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-chlorophenyl)-4-methyl-7-(2-oxopropoxy)-2H-chromen-2-one (hereafter referred to as “CMPO”) is a synthetic compound with a wide range of applications in scientific research. It has shown promise in a variety of areas, from its use as a building block for the synthesis of other compounds to its ability to act as a catalyst for chemical reactions. CMPO has been studied for its potential therapeutic applications, as well as for its ability to act as a molecular probe for the study of biochemical and physiological processes.
Aplicaciones Científicas De Investigación
Antiviral and Anticancer Activities
The structural similarity of this compound to DNA bases (such as adenine and guanine) contributes to its effectiveness. Many antiviral and anticancer drugs share this structural motif. Researchers explore its potential as a therapeutic agent against viral infections and cancer cells .
Antituberculosis and Antibacterial Properties
The compound’s structure also aligns with substances possessing antituberculosis and antibacterial activities. Investigating its impact on bacterial growth and resistance mechanisms is crucial for developing novel treatments .
Anti-Inflammatory Effects
Studies have examined the anti-inflammatory properties of derivatives containing this chromenone scaffold. Understanding its mechanisms of action and potential applications in inflammatory diseases is an active area of research .
Antifungal Potential
Researchers explore whether this compound can inhibit fungal growth and serve as a basis for developing antifungal agents. Investigating its interactions with fungal cell membranes and enzymes is essential .
Contribution to Solubility and Lipophilicity
The compound’s incorporation into drug molecules can enhance their solubility, polarity, lipophilicity, and hydrogen bonding capacity. Researchers study its impact on drug formulation and bioavailability .
Cardiovascular Applications
Certain furopyridine derivatives (related to this compound) exhibit coronary vasodilating activity. Investigating their effects on blood vessels and cardiovascular health is relevant for drug development .
Histamine Antagonism
Cicletanine, a diuretic drug with a furopyridine scaffold, is used to treat hypertension. It also acts as a competitive histamine antagonist. Understanding its dual role is essential for optimizing its clinical use .
Other Potential Bioactivities
Beyond the mentioned fields, researchers continue to explore additional bioactivities associated with this compound. These may include antimalarial effects, metabolic pathways, and interactions with cellular targets .
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-4-methyl-7-(2-oxopropoxy)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClO4/c1-11(21)10-23-15-7-8-16-12(2)18(19(22)24-17(16)9-15)13-3-5-14(20)6-4-13/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCNUAOJVKYGGBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)C)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-4-methyl-7-(2-oxopropoxy)-2H-chromen-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-fluoro-3-{[(4-methoxyphenyl)methyl]sulfamoyl}-1-benzothiophene-2-carboxylate](/img/structure/B6507825.png)
![N'-[2-(4-methoxyphenyl)ethyl]-N-(4-methylbenzenesulfonyl)guanidine](/img/structure/B6507829.png)
![3-{[(4-chlorophenyl)methyl]amino}-1-(3,4-difluorophenyl)-1,2-dihydropyrazin-2-one](/img/structure/B6507835.png)
![3-(2-methoxyethyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6507842.png)

![(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-6-hydroxy-7-[(pyrrolidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6507867.png)
![(2Z)-6-hydroxy-7-[(pyrrolidin-1-yl)methyl]-2-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6507872.png)
![2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl cyclopropanecarboxylate](/img/structure/B6507884.png)
![8-ethoxy-7'-[(2-methylprop-2-en-1-yl)oxy]-2H,2'H-[3,4'-bichromene]-2,2'-dione](/img/structure/B6507892.png)
![2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}-N-(3-methylphenyl)acetamide](/img/structure/B6507896.png)


![2-{[5-(4-chlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B6507924.png)
